molecular formula C10H12N2O3 B016817 Ethyl-N-(2-methyl-3-nitrophenyl)formimidate CAS No. 115118-93-9

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

Cat. No. B016817
CAS RN: 115118-93-9
M. Wt: 208.21 g/mol
InChI Key: NONIOTXCYPEXMP-UHFFFAOYSA-N
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Description

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, commonly referred to as ENMF, is an organometallic compound commonly used in scientific research. It is a relatively stable compound that is useful in a variety of applications, such as catalysis, organometallic chemistry, and as a reagent for various transformations. ENMF has a wide range of applications in both organic and inorganic chemistry, and its uses are constantly expanding.

Scientific Research Applications

Synthesis of Other Compounds

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be used as a starting material in the synthesis of other compounds. For instance, it has been used in the synthesis of Entacapone , a drug used in the treatment of Parkinson’s disease .

Study of Chemical Reactions

This compound can be used to study certain types of chemical reactions. For example, it has been used to study the demethylation reactions under nucleophilic attack .

Development of Analytical Methods

The compound can be used in the development of analytical methods. For instance, NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13C spectra .

Biological Activity Studies

Preliminary studies reveal in vitro activity for some compounds against tuberculosis (TB) and dengue . Although it’s not specified whether Ethyl-N-(2-methyl-3-nitrophenyl)formimidate was one of these compounds, it’s possible that it could be used in similar studies.

Drug Metabolite Studies

The compound could potentially be used in studies investigating drug metabolism. For example, the isomer of Entacapone (Z-isomer), a significant human metabolite of E-isomer, has been established .

Organic Syntheses

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be used in organic syntheses procedures. For example, it has been used in the preparation of 4-Nitroindole .

properties

IUPAC Name

ethyl N-(2-methyl-3-nitrophenyl)methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIOTXCYPEXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448062
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

CAS RN

115118-93-9
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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